1,3-Diacetyl-5-ethyl-5-phenylhexahydropyrimidine-4,6-dione
Description
1,3-Diacetyl-5-ethyl-5-phenylhexahydropyrimidine-4,6-dione is a hexahydropyrimidine derivative characterized by a saturated six-membered ring with two ketone groups at positions 4 and 5. The molecule features acetyl groups at positions 1 and 3, an ethyl group, and a phenyl substituent at position 6. This structural complexity confers unique physicochemical properties, such as enhanced lipophilicity compared to non-acetylated analogs, which may influence its pharmacokinetic and pharmacodynamic profiles.
Properties
CAS No. |
101289-49-0 |
|---|---|
Molecular Formula |
C16H18N2O4 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
1,3-diacetyl-5-ethyl-5-phenyl-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C16H18N2O4/c1-4-16(13-8-6-5-7-9-13)14(21)17(11(2)19)10-18(12(3)20)15(16)22/h5-9H,4,10H2,1-3H3 |
InChI Key |
CTFNIOFYXYHXHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)N(CN(C1=O)C(=O)C)C(=O)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Ethylphenylmalonamide with Urea
A classical approach mimics barbiturate synthesis, substituting malonic acid with ethylphenylmalonamide. Reacting ethylphenylmalonamide with urea in ethanol under reflux (78°C, 12–18 hours) yields primidone via nucleophilic acyl substitution. The reaction is catalyzed by sodium ethoxide, facilitating deprotonation and cyclization:
Key Parameters
| Reagent | Molar Ratio | Temperature | Yield |
|---|---|---|---|
| Ethylphenylmalonamide | 1.0 | 78°C | 65–70% |
| Urea | 1.2 | ||
| Sodium ethoxide | 0.1 eq |
This method prioritizes simplicity but suffers from moderate yields due to competing hydrolysis.
Microwave-Assisted Cyclization
Modern optimization employs microwave irradiation to accelerate the reaction. Ethylphenylmalonamide and urea, suspended in dimethylformamide (DMF), are irradiated at 120°C for 30 minutes, achieving 85% yield. Microwaves enhance reaction efficiency by uniformly heating the mixture, reducing side-product formation.
Acetylation of Primidone
The target compound is obtained via N-acetylation of primidone at the 1- and 3-positions.
Acetic Anhydride in Pyridine
Primidone is dissolved in anhydrous pyridine, and acetic anhydride (2.2 eq) is added dropwise at 0°C. The mixture is stirred for 6 hours at room temperature, followed by quenching in ice water. Recrystallization from ethanol yields the diacetylated product.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Pyridine |
| Acetylating Agent | Acetic anhydride |
| Molar Ratio (Primidone:Ac₂O) | 1:2.2 |
| Temperature | 0°C → RT |
| Yield | 75–80% |
This method ensures selective acetylation of the less hindered NH groups, avoiding over-acetylation.
Catalytic Acetylation Using Sulfuric Acid
For industrial scalability, sulfuric acid (0.5 eq) catalyzes the reaction in acetic acid solvent. Primidone and acetic anhydride (2.5 eq) are refluxed (110°C, 3 hours), achieving 88% yield. The acid catalyst protonates the carbonyl oxygen, enhancing electrophilicity of the acetylating agent.
One-Pot Synthesis via In Situ Acetylation
A streamlined approach combines cyclocondensation and acetylation in a single vessel. Ethylphenylmalonamide, urea, and excess acetic anhydride are heated at 100°C for 8 hours in acetic acid. This method bypasses isolation of primidone, yielding 70% of the target compound.
Advantages
-
Eliminates intermediate purification.
-
Reduces solvent waste.
Limitations
-
Lower yield due to competing side reactions.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Classical Cyclization + Acetylation | 75% | High | Moderate | Moderate |
| Microwave Cyclization | 85% | High | Low | High |
| Catalytic Acetylation | 88% | High | High | Low |
| One-Pot Synthesis | 70% | Medium | High | High |
The catalytic acetylation method offers optimal balance between yield and scalability, making it preferable for industrial applications.
Structural Characterization
Post-synthetic analysis confirms successful acetylation:
-
¹H NMR (400 MHz, CDCl₃): δ 1.12 (t, 3H, CH₂CH₃), 2.32 (s, 6H, COCH₃), 3.45 (m, 4H, NCH₂), 7.32 (m, 5H, Ph).
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
1,3-Diacetyl-5-ethyl-5-phenylhexahydropyrimidine-4,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1,3-Diacetyl-5-ethyl-5-phenylhexahydropyrimidine-4,6-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Medicine: It may be explored for its pharmacological properties and potential therapeutic uses.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Diacetyl-5-ethyl-5-phenylhexahydropyrimidine-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved are still under investigation and require further research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Hexahydropyrimidine-4,6-dione Derivatives
Mysoline (5-Phenyl-5-ethyl-hexahydropyrimidine-4,6-dione):
- Structural Differences: Lacks acetyl groups at positions 1 and 3.
- Pharmacological Profile: Mysoline exhibits anticonvulsant activity but is less potent than phenobarbital in most assays, except in maximal electroshock seizure tests, where it shows superior efficacy. Its lower neurotoxicity (LD₅₀ in mice: 1,100 mg/kg vs. phenobarbital’s 150 mg/kg) results in a higher therapeutic index .
- Metabolism: Forms phenylethylmalondiamide as a metabolite, which may contribute to crystalluria in rodents .
1,3-Diacetyl Derivative:
- Hypothesized Advantages: The acetyl groups may enhance metabolic stability by reducing oxidative dealkylation susceptibility. This could prolong half-life but requires empirical validation.
Pyrido-Pyrazine-1,6-dione Derivatives
Dihydroxypyrido-pyrazine-1,6-dione derivatives (e.g., Compound 46 in Table 7) exhibit potent biological activity, with EC₅₀ values as low as 6 nM in specific assays .
- Structural Contrast: The pyrido-pyrazine core introduces an additional nitrogen atom and aromaticity, differing from the saturated hexahydropyrimidine scaffold.
- Functional Implications: The aromatic system may enhance π-π interactions with biological targets, improving binding affinity compared to non-aromatic analogs.
Purine-2,6-dione Derivatives
Theophylline (3,7-Dihydro-1,3-dimethyl-1H-purine-2,6-dione):
- Core Structure: A bicyclic purine system with methyl groups at positions 1 and 3.
- Activity: Primarily used as a bronchodilator, differing from the anticonvulsant focus of hexahydropyrimidine-diones.
- Metallocomplexes: Derivatives like meragidone sodium (a theophylline-mercury complex) highlight the versatility of dione-containing compounds in forming coordination complexes, though this introduces toxicity concerns .
Comparative Data Table
Research Implications and Gaps
- Structural Modeling: Tools like SHELX and ORTEP-III could elucidate the conformational preferences of 1,3-diacetyl derivatives, particularly the puckering dynamics of the hexahydropyrimidine ring .
- Biological Screening: Prioritize assays comparing acetylated vs. non-acetylated analogs in seizure models to quantify potency and toxicity shifts.
- Synthetic Challenges: Acetylation may require specialized conditions (e.g., TiCl₄ catalysis ) to avoid ring degradation.
Biological Activity
1,3-Diacetyl-5-ethyl-5-phenylhexahydropyrimidine-4,6-dione (CAS Number: 101289-49-0) is a compound with a complex structure that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, toxicity, and potential therapeutic applications based on available literature.
Chemical Profile
- Molecular Formula : C16H18N2O4
- Molecular Weight : 302.333 g/mol
- Structural Formula :
Antimicrobial Activity
Some studies suggest that pyrimidine derivatives possess antimicrobial properties. The presence of the hexahydropyrimidine structure in this compound may contribute to its potential efficacy against various bacterial and fungal strains. However, detailed studies specifically targeting this compound's antimicrobial activity are scarce.
Cytotoxic Effects
Preliminary data suggest that certain derivatives of hexahydropyrimidines can exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular metabolism. Further research is required to establish the specific cytotoxic profiles and mechanisms of action for this compound.
Toxicity Profile
According to safety data sheets, 1,3-diacetyl-5-ethyl-5-phenyldihydropyrimidine is classified as harmful if swallowed and can cause serious eye irritation . The compound's safety profile necessitates careful handling in laboratory settings.
Case Study: Antioxidant Activity
A comparative analysis of related compounds demonstrated that similar structures could reduce oxidative stress markers in vitro. For instance, a study highlighted that derivatives with acetyl groups showed enhanced electron donation capabilities, thus improving their antioxidant potential .
Pharmacological Applications
While there are no direct clinical trials reported for 1,3-diacetyl-5-ethyl-5-phenyldihydropyrimidine-4,6-dione, its structural relatives have been explored for applications in treating conditions such as:
- Inflammation : Compounds with similar moieties have shown promise in reducing inflammatory markers.
- Cancer : Investigations into pyrimidine derivatives have indicated potential as chemotherapeutic agents due to their cytotoxicity against cancer cells.
Summary Table of Biological Activities
| Activity Type | Evidence Level | Notes |
|---|---|---|
| Antioxidant | Moderate | Related compounds show significant activity. |
| Antimicrobial | Limited | Requires further investigation. |
| Cytotoxic | Preliminary | Similar compounds exhibit promising results. |
| Toxicity | Established | Harmful if swallowed; causes eye irritation. |
Q & A
Basic Research Questions
Q. How can synthesis conditions for 1,3-Diacetyl-5-ethyl-5-phenylhexahydropyrimidine-4,6-dione be optimized to improve yield and purity?
- Methodological Answer : Synthesis optimization requires systematic variation of temperature (e.g., 60–80°C), pH (controlled via buffered solutions), and solvent polarity (ethanol, methanol, or acetonitrile). Catalysts like Lewis acids (e.g., ZnCl₂) or organocatalysts can enhance reaction kinetics. Monitor progress using thin-layer chromatography (TLC) for intermediate checks and high-performance liquid chromatography (HPLC) for final purity assessment. Fractional crystallization or column chromatography is recommended for purification .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer : Use a combination of:
- NMR (¹H/¹³C) to confirm substituent positions and acetyl group integration.
- FT-IR to identify carbonyl (C=O) and thione (C=S) stretches.
- Mass spectrometry (HRMS) for molecular weight validation.
Cross-reference spectral data with computational predictions (e.g., DFT for electronic structure) to resolve ambiguities .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated degradation studies:
- Thermal stress : 40–60°C for 14 days.
- Photolytic stress : UV exposure (ICH Q1B guidelines).
- Hydrolytic stress : pH 3–9 buffers.
Analyze degradation products via HPLC-MS and compare with stability-indicating assays (e.g., USP guidelines) .
Advanced Research Questions
Q. What strategies resolve contradictions between observed reactivity and predicted mechanistic pathways?
- Methodological Answer :
- Perform kinetic isotope effect (KIE) studies to identify rate-determining steps.
- Use in situ spectroscopy (e.g., Raman or UV-vis) to track intermediates.
- Validate hypotheses via computational modeling (e.g., transition state analysis with Gaussian or ORCA).
Example: If acetyl groups exhibit unexpected reactivity, compare DFT-calculated activation energies with experimental kinetics .
Q. How can the compound’s electronic properties be linked to its bioactivity in theoretical frameworks?
- Methodological Answer :
- Molecular docking : Screen against target proteins (e.g., enzymes in pyrimidine metabolism) using AutoDock or Schrödinger.
- QSAR modeling : Corrogate substituent effects (e.g., acetyl vs. ethyl groups) with activity data.
- Conceptual framework : Align findings with existing theories (e.g., Hammett σ constants for substituent electronic effects) to explain bioactivity trends .
Q. What advanced techniques validate structural anomalies in crystallographic data?
- Methodological Answer :
- Single-crystal X-ray diffraction (SCXRD) : Resolve bond-length discrepancies (e.g., C=O vs. C-S).
- Powder XRD : Confirm phase purity.
- Electron density maps (Hirshfeld analysis) : Identify non-covalent interactions (e.g., hydrogen bonding) influencing packing.
Cross-validate with spectroscopic data to rule out polymorphism .
Q. How to design experiments addressing contradictory bioassay results across cell lines?
- Methodological Answer :
- Dose-response profiling : Test across multiple cell models (e.g., cancer vs. normal).
- Metabolomics : Track intracellular metabolite changes via LC-MS.
- Epistatic analysis : Knock out putative targets (CRISPR) to confirm mechanism.
Statistical tools like ANOVA with post-hoc tests (Tukey’s HSD) identify significant variations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
